Methyl 2-cyanoacrylate
Description
Historical Context of Cyanoacrylate Discovery and Early Academic Investigations
The discovery of cyanoacrylates was a serendipitous event that occurred in 1942 at Eastman Kodak Laboratories. aronalpha.netencyclopedia.com Scientists, led by Dr. Harry Coover, were investigating materials to create clear plastic gun sights for military use during World War II when they synthesized a formulation that adhered to everything it touched. aronalpha.netbris.ac.uk Initially, this adhesive property was seen as a nuisance, and the substance was set aside. aronalpha.net
The potential of these compounds was not realized until 1951, when Coover and a colleague, Fred Joyner, rediscovered cyanoacrylates while researching heat-resistant polymers for jet canopies. aronalpha.netbris.ac.uk A student synthesized ethyl cyanoacrylate, and in an attempt to measure its refractive index, accidentally and permanently bonded two glass prisms. aronalpha.netbris.ac.uk This incident highlighted the remarkable adhesive strength of the substance. Recognizing its commercial potential, Eastman Kodak filed a patent in 1954, which was granted in 1956, and began marketing a form of the adhesive in 1958 as "Eastman #910". encyclopedia.comwikipedia.org
Methyl 2-cyanoacrylate was among the first in the cyanoacrylate family to be synthesized and studied. irispublishers.com Early academic investigations focused on understanding its unique and rapid polymerization mechanism. The synthesis of this compound is based on the Knoevenagel condensation reaction between formaldehyde (B43269) and an alkyl cyanoacetate. bris.ac.ukbris.ac.uk The high reactivity of the monomer in the presence of basic substances, which leads to polymerization, was a key area of early research. researchgate.netpcbiochemres.com
Significance of this compound within Cyanoacrylate Chemistry and Polymer Science Research
This compound holds a significant position in the fields of cyanoacrylate chemistry and polymer science primarily due to its high reactivity, which is attributed to the presence of two strong electron-withdrawing groups: the nitrile (CN) and the ester (COOR) groups. nih.govraajournal.com These groups make the β-carbon of the vinyl group highly susceptible to nucleophilic attack, leading to rapid anionic polymerization in the presence of weak bases like water. nih.govresearchgate.net
It is one of the most widely studied monomers for anionic photopolymerization. researchgate.net The rapid polymerization of this compound, initiated by even trace amounts of moisture, is the basis for its function as an "instant adhesive". nih.gov This characteristic has made it a foundational compound for research into the mechanisms of anionic polymerization.
While anionic polymerization is the most common, the radical polymerization of this compound has also been a subject of academic inquiry. nih.gov The first kinetic studies of its radical polymerization were reported in 1960 by Canale et al., who used a boron trifluoride acetic acid complex as an anionic inhibitor. nih.gov These studies are synthetically more challenging but offer pathways to more controlled polymer structures. nih.gov The distinct polymerization behaviors of this compound have made it a valuable tool for comparative studies within polymer science.
Evolution of Research Trajectories in this compound Science
Initial research on this compound was heavily focused on its application as a general-purpose, fast-setting adhesive. researchgate.netnih.gov However, scientific inquiry has since evolved into more specialized and nuanced areas.
A significant research trajectory has been the investigation of its properties for biomedical applications. Early studies in the 1960s explored the use of various cyanoacrylates, including this compound, as tissue adhesives in surgery. mdpi.comscholaris.canih.gov These investigations revealed that while effective, this compound exhibited a degree of tissue toxicity due to its rapid degradation into products like formaldehyde. irispublishers.commdpi.com This finding spurred the development and study of longer-chain cyanoacrylates, such as n-butyl and 2-octyl cyanoacrylate, which were found to be more biocompatible due to their slower degradation rates. nih.govmdpi.com
More recent research has delved into the controlled polymerization of this compound. For instance, anionic photopolymerization has been demonstrated using initiators like crystal violet leuconitrile, allowing for polymerization to be triggered by light. acs.orgacs.org This provides a level of temporal and spatial control not possible with spontaneous polymerization.
Furthermore, the influence of this compound on other scientific phenomena has been a subject of study. For example, research has shown that the vapor of this compound monomer can alter the growth habit of ice crystals, causing them to form fine fibers. ametsoc.org This highlights the compound's potential to interact with and modify other material systems.
Research Data Tables
Table 1: Polymerization Rate Constants of Various Monomers
This table compares the polymerization rate constants of this compound (MCA) with other common monomers, illustrating its high reactivity.
| Monomer | Polymerization Type | kp/kt0.5 (L·mol−1·s−1) at 60°C |
| This compound (MCA) | Radical | 0.021 |
| Methyl Methacrylate (MMA) | Radical | 0.0144 |
| Styrene (St) | Radical | 0.00166 |
| Data sourced from Canale et al. (1960) as cited in nih.gov |
Table 2: Reactivity Ratios for Radical Copolymerization of this compound (M1)
This table presents the reactivity ratios for the radical copolymerization of this compound (M1) with Methyl Methacrylate (M2), indicating the tendency for each monomer to react with itself or the other monomer.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |
| This compound | Methyl Methacrylate | 0.25 | 0.04 |
| Data sourced from Kinsinger et al. as cited in nih.gov |
Table 3: Alfrey-Price Q and e Values for Various Monomers
The Q-e scheme is a semi-empirical method to predict monomer reactivity ratios in copolymerization. A higher Q value indicates greater resonance stabilization, and the e value represents the polarity of the monomer.
| Monomer | Q Value | e Value |
| This compound | 4.91 | 0.91 |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate | 0.74 | 0.40 |
| Acrylonitrile | 0.60 | 1.20 |
| Vinyl Acetate | 0.026 | -0.22 |
| Data for this compound sourced from nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-cyanoprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3 | |
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InChI Key |
MWCLLHOVUTZFKS-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)C(=C)C#N | |
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Molecular Formula |
C5H5NO2, Array | |
| Record name | METHYL 2-CYANOACRYLATE | |
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Related CAS |
25067-29-2 | |
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DSSTOX Substance ID |
DTXSID4025589 | |
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Molecular Weight |
111.10 g/mol | |
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Physical Description |
Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor. | |
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Boiling Point |
117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg | |
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Flash Point |
174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30% | |
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Density |
1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10 | |
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Vapor Density |
Relative vapor density (air = 1): 3.8 | |
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Vapor Pressure |
0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg | |
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Color/Form |
Clear, colorless liquid, Thick liquid | |
CAS No. |
137-05-3, 25067-29-2 | |
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| Record name | 2-Propenoic acid, 2-cyano-, methyl ester | |
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| Record name | METHYL 2-CYANOACRYLATE | |
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| Record name | METHYL 2-CYANOACRYLATE | |
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| Record name | Acrylic acid, 2-cyano-, methyl ester | |
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Melting Point |
-40 °C | |
| Record name | METHYL 2-CYANOACRYLATE | |
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Synthesis Methodologies and Advanced Chemical Production Research
Knoevenagel Condensation Reaction in Methyl 2-Cyanoacrylate Synthesis
The foundational chemical reaction for producing this compound is the Knoevenagel condensation. pcbiochemres.com This process involves the reaction of a cyanoacetate, specifically methyl cyanoacetate, with formaldehyde (B43269). google.comcore.ac.uk The reaction does not directly produce the monomer but rather a polymeric intermediate, or prepolymer. pcbiochemres.comgoogle.com The general mechanism begins with a base catalyst abstracting a proton from the active methylene (B1212753) group in methyl cyanoacetate, forming a carbanion. caribjscitech.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde, leading to a condensation product after the elimination of water. pcbiochemres.comcaribjscitech.com Because the monomer is highly reactive, it polymerizes during this initial condensation phase on an industrial scale. pcbiochemres.com
Optimizing the parameters of the Knoevenagel condensation and subsequent processing is critical for achieving high purity and yield. Historically, typical purity levels for this compound were in the range of 90-95%. google.comgoogle.com Advanced research has focused on improving these figures.
Key parameters that are manipulated include temperature, solvent choice, and by-product removal. The condensation reaction is generally carried out by heating the mixture to temperatures between 50°C and 90°C. google.comgoogleapis.com A significant challenge in the synthesis is the presence of water as a by-product, which can participate in a reverse reaction, thereby reducing the yield. caribjscitech.com To counter this, techniques such as azeotropic distillation are employed to continuously remove water from the reaction mixture. caribjscitech.com
A notable advancement involves the use of specific solvents to improve the process. Research has demonstrated that using bis-alkanoate esters of poly(ethylene glycol), such as PEG 200 diacetate, as a solvent for both the polymerization and subsequent depolymerization steps can lead to purities of 96% or better. google.comgoogle.com This is because the solvent has a much lower vapor pressure than the this compound product, allowing the monomer to be distilled off during depolymerization while the solvent remains, thus reducing contamination in the final product. google.com
| Parameter | Prior Art Process | Advanced Process |
|---|---|---|
| Solvent | Volatile organic solvents (e.g., butyl acetate, benzene, toluene) google.com | Esters of Poly(ethylene glycol) (e.g., PEG 200 diacetate) google.comgoogle.com |
| Typical Purity | 90-95% google.comgoogleapis.com | ≥96% google.comgoogleapis.com |
| Key Advantage | Established method | Reduced solvent contamination in the final product due to high solvent boiling point google.com |
Catalysis is essential for the Knoevenagel condensation step. The reaction is facilitated by basic catalysts, which are necessary to generate the initial carbanion from methyl cyanoacetate. google.comcaribjscitech.com A variety of basic catalysts have been shown to be effective.
Preferred catalysts for industrial synthesis include piperidine, pyrrolidine, and sodium hydroxide. google.comgoogle.com These are typically used in small quantities, around 0.1 to 0.5 percent by weight of the reactants. google.comgoogleapis.com Other catalysts, such as the salt piperidinium acetate, have also been successfully used in the process. googleapis.com The choice of catalyst can influence reaction rates and the properties of the resulting polymer intermediate. While a broad range of catalysts has been investigated for Knoevenagel condensations in general, including ionic liquids and amino acids, specific choices for the industrial synthesis of this compound are often selected for their efficiency and cost-effectiveness. scielo.org.mxniscpr.res.in
| Catalyst | Type | Typical Concentration (% by weight) |
|---|---|---|
| Piperidine | Basic Condensation Catalyst google.com | 0.1 - 0.5% google.com |
| Pyrrolidine | Basic Condensation Catalyst google.com | 0.1 - 0.5% google.com |
| Sodium Hydroxide | Basic Condensation Catalyst google.com | 0.1 - 0.5% google.com |
| Piperidinium Acetate | Salt of a Weak Acid/Base googleapis.com | Not specified |
Post-Synthesis Processing and Purification Research
Following the initial condensation, the resulting poly(this compound) must be processed to yield the pure monomer. This phase is critical as the utility of this compound is dependent on its monomeric form. The post-synthesis stage involves depolymerization of the polymer and rigorous purification of the crude monomer.
The conversion of the stable polymer intermediate back into the reactive monomer is achieved through a process known as depolymerization or "cracking". pcbiochemres.comcore.ac.uk This is a thermal process conducted at high temperatures and under reduced pressure (vacuum). google.comcore.ac.uk The depolymerization is carried out in the presence of acidic substances which act as anionic polymerization inhibitors, preventing the newly formed monomer from immediately re-polymerizing. google.comgoogleapis.com The monomeric vapor that evolves from the heated polymer is then condensed and collected as a crude product. google.com
This crude monomer contains impurities, including residual methyl cyanoacetate from the initial reaction. google.comcore.ac.uk A significant challenge in purification is the close boiling points of this compound and methyl cyanoacetate, which makes separation by distillation difficult. google.com Therefore, a final redistillation step is performed to purify the crude monomer. google.comgoogleapis.com This distillation is carefully controlled, often occurring under high vacuum (e.g., 2 to 4 mm Hg) and within a specific temperature range (e.g., 58°C to 64°C), to effectively separate the pure this compound. google.comgoogleapis.com
Due to the high reactivity of the this compound monomer, preventing spontaneous polymerization during depolymerization, distillation, and storage is paramount. This is achieved by adding specific chemical inhibitors. Research has identified two primary types of inhibitors required for effective stabilization: anionic polymerization inhibitors and free-radical polymerization inhibitors. googleapis.com
Anionic polymerization is the primary pathway for unwanted polymerization and is inhibited by the addition of acidic compounds. googleapis.com These are further divided into volatile and non-volatile inhibitors.
Volatile Anionic Inhibitors , such as sulfur dioxide or nitric oxide, are often introduced as a gas stream into the distillation apparatus. googleapis.com This ensures that the inhibitor co-distills with the monomer vapor, providing protection in the vapor phase and in the final condensate. googleapis.com
Non-volatile Anionic Inhibitors , including polyphosphoric acid, p-toluenesulfonic acid, and phosphorus pentoxide, are typically added directly to the depolymerization vessel and the receiving flask. google.comgoogleapis.com
Free-radical polymerization, though less common, is also a potential side reaction. To prevent this, Free-Radical Inhibitors are added. Common examples include hydroquinone, catechol, and pyrogallol. google.comgoogleapis.com These compounds effectively scavenge free radicals that might initiate polymerization. The strategic use of this dual-inhibitor system is essential for the successful production and stabilization of high-purity this compound.
| Inhibitor Type | Category | Examples |
|---|---|---|
| Anionic Polymerization Inhibitors | Volatile | Sulfur Dioxide, Nitric Oxide, Hydrogen Chloride googleapis.com |
| Non-volatile | Polyphosphoric Acid, p-Toluenesulfonic Acid, Phosphorus Pentoxide google.comgoogleapis.com | |
| Free-Radical Inhibitors | - | Hydroquinone, Catechol, Pyrogallol googleapis.com |
Polymerization Mechanisms and Kinetic Studies
Anionic Polymerization of Methyl 2-Cyanoacrylate
Anionic polymerization is the most facile and rapid pathway for the polymerization of cyanoacrylates. The reaction is readily initiated by a wide range of nucleophiles, including weak bases, and proceeds quickly to form long, strong polymer chains. pcbiochemres.comafinitica.com This high reactivity is the basis for the use of this compound as an instant adhesive, where trace amounts of moisture on surfaces can trigger polymerization. nih.govresearchgate.net
Initiation Mechanisms by Weak Nucleophiles (e.g., Water, Hydroxyl Ions)
The initiation of anionic polymerization of this compound can be triggered by weak nucleophiles, with water and hydroxyl ions being the most common initiators in ambient conditions. researchgate.nethereon.de The process begins with the nucleophilic attack of the initiator on the electron-deficient β-carbon of the monomer's carbon-carbon double bond. pcbiochemres.com
This conjugate addition results in the rupture of the double bond and the formation of a carbanion at the α-carbon. pcbiochemres.com This carbanion is resonance-stabilized by the adjacent nitrile and ester groups, which delocalize the negative charge, making the initiation step thermodynamically favorable. pcbiochemres.comnih.gov The reaction with a hydroxyl ion (OH⁻) can be represented as the first step in forming the propagating chain. When water acts as the initiator, it attacks the β-carbon, leading to the formation of a zwitterionic intermediate that subsequently rearranges or reacts to generate the propagating carbanion. hereon.deresearchgate.net
Propagation and Termination Kinetics in Anionic Polymerization
Following initiation, the newly formed carbanion acts as a potent nucleophile, rapidly attacking the β-carbon of another monomer molecule. This process, known as propagation, repeats, leading to the swift growth of the polymer chain. pcbiochemres.comcutm.ac.in The propagation rate for cyanoacrylates is exceptionally high. For instance, solution polymerizations of n-butyl 2-cyanoacrylate have shown propagation rate coefficients (kₚ) approaching 10⁶ L·mol⁻¹·s⁻¹. nih.gov This is significantly greater than the kₚ values observed for the anionic polymerization of other vinyl monomers like methyl methacrylate under similar conditions. nih.gov
In the absence of impurities or deliberately added terminating agents, the polymerization can proceed until the monomer is completely consumed. afinitica.com However, termination can occur. A common termination pathway involves chain transfer to a weak acid (HA). afinitica.comnih.gov In this process, the propagating carbanion abstracts a proton from the acid, neutralizing the active center and terminating the growth of that specific chain. The resulting conjugate base (A⁻) may then be capable of initiating a new polymer chain. nih.gov Strong acids, conversely, will terminate the polymerization by protonating the anion, and their conjugate bases are typically not nucleophilic enough to re-initiate the process. mdpi.com
| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹) |
| n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts | Tetrahydrofuran (THF) | 20 | ~1,000,000 nih.gov |
| Methyl Methacrylate (MMA) | Tetraphenylphosphonium salt | Tetrahydrofuran (THF) | 20 | 775 nih.gov |
Role of Substituents and Environmental Factors on Anionic Polymerization Rate
The rate of anionic polymerization of cyanoacrylates is sensitive to both the molecular structure of the monomer and the conditions of the reaction environment.
Substituents: The nature of the alkyl ester group (R in COOR) can influence polymerization kinetics. While detailed kinetic data for a wide range of substituents are specific to particular reaction conditions, generally, the solubility and steric bulk of the ester group can affect the approach of the monomer to the growing chain end. Solubility, in particular, improves as the size of the alkyl group increases. afinitica.com
Environmental Factors: The pH of the reaction medium has a significant effect, especially in aqueous systems. The concentration of hydroxyl ions, which act as initiators, is directly dependent on pH. researchgate.net Studies on the polymerization of ethyl cyanoacrylate in aqueous dispersions have shown an inverse relationship between particle size and the initial pH of the medium over a range of 1 to 1.75. videleaf.com This suggests that a higher concentration of initiating hydroxyl ions (higher pH) leads to the formation of a larger number of polymer chains, resulting in smaller final particle sizes. videleaf.com The presence of acidic additives is often used to control the polymerization by reducing the concentration of hydroxide ions. researchgate.net
Radical Polymerization Pathways
Although less common than the anionic route, this compound can undergo radical polymerization. afinitica.com This pathway is synthetically more challenging because the monomer's extreme sensitivity to anionic initiation requires the stringent exclusion of basic impurities and the use of anionic inhibitors. nih.govresearchgate.net Radical polymerization is typically carried out under acidic conditions to suppress the competing anionic mechanism. researchgate.net
Photoinitiated Polymerization of this compound
Polymerization of this compound can be initiated by exposure to light, a process known as photopolymerization. This can proceed through either an anionic or a radical mechanism, depending on the photoinitiator system used. rsc.org
Photoinitiated Anionic Polymerization: This process involves an initiator that generates an anionic species upon photoexcitation. researchgate.net For example, crystal violet leuconitrile (CVCN) and malachite green leucohydroxide (MGOH) have been shown to initiate the anionic polymerization of this compound upon photoinduced heterolysis. researchgate.netdtic.milacs.org The photogenerated cyanide (CN⁻) or hydroxide (OH⁻) anion adds to the monomer, initiating the anionic chain growth. researchgate.netdtic.mil
Photoinitiated Radical Polymerization: This more conventional photopolymerization method involves a photoinitiator that undergoes bond cleavage (Type I) or reacts with a co-initiator (Type II) upon light absorption to produce free radicals. rsc.org These radicals then attack the monomer's double bond to initiate radical polymerization. rsc.org
Investigations into Radical Initiator Systems
For non-photochemical radical polymerization, conventional thermal initiators are used, provided that anionic polymerization is adequately inhibited. afinitica.com
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common radical initiator used for this compound polymerization. nih.gov In a 1960 study, the bulk polymerization of this compound was carried out at 60 °C using AIBN as the initiator and a boron trifluoride acetic acid complex as an anionic inhibitor. nih.gov The kinetic parameter kₚ/kₜ⁰·⁵ was determined to be 0.021 L·mol⁻¹·s⁻¹ under these conditions. nih.gov
Peroxide Initiators: Benzoyl peroxide (BPO) is another well-known radical initiator. mdpi.comtcichemicals.com Studies using isotopically labeled BPO for the polymerization of this compound at 60 °C revealed that initiation occurs primarily through the addition of the phenyl radical, which is more nucleophilic, rather than the benzoyloxy radical. nih.gov
Redox Initiators: Redox systems have also been employed. For example, the combination of ceric ammonium (B1175870) nitrate (CAN) and polysaccharides has been used to initiate the radical polymerization of isobutylcyanoacrylate. mdpi.com The high rate of radical initiation at a low pH in this system makes any concurrent anionic polymerization negligible. mdpi.com
| Initiator System | Type | Polymerization Conditions | Anionic Inhibitor Required |
| Azobisisobutyronitrile (AIBN) | Thermal Radical | Bulk polymerization at 60°C nih.gov | Yes (e.g., Boron trifluoride acetic acid complex) nih.gov |
| Benzoyl Peroxide (BPO) | Thermal Radical | Solution polymerization at 60°C nih.gov | Yes (e.g., 1,3-propanesultone) nih.gov |
| Crystal Violet Leuconitrile (CVCN) | Photoanionic | Irradiation in chloroform (CDCl₃) dtic.mil | No (Mechanism is anionic) |
| Ceric Ammonium Nitrate (CAN) / Polysaccharide | Redox Radical | Aqueous medium, low pH mdpi.com | No (Low pH suppresses anionic route) mdpi.com |
Copolymerization Studies Involving this compound
The inherent reactivity of this compound (MCA) allows for its copolymerization with a variety of other monomers, a process that enables the modification of the resulting polymer's properties to suit specific applications. This section delves into the synthesis and characterization of these copolymers and examines the profound influence that different comonomers have on both the kinetics of the polymerization process and the final properties of the copolymer.
Synthesis and Characterization of this compound Copolymers
The synthesis of this compound copolymers is most commonly achieved through radical polymerization. nih.gov This method is advantageous as it allows for the incorporation of a wide range of comonomers, leading to polymers with diverse and tunable properties. nih.gov The choice of initiator, solvent, and reaction temperature plays a crucial role in controlling the copolymerization process and the characteristics of the final product. A common initiator used for the radical polymerization of MCA is azobisisobutyronitrile (AIBN). nih.gov
The characterization of these copolymers is essential to understand their structure and properties. A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the composition of the copolymer and the sequence distribution of the monomer units along the polymer chain. adhesivesmag.comresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique used to identify the functional groups present in the copolymer and confirm the incorporation of both monomers. adhesivesmag.com Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution of the copolymers. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, are typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
A notable example is the copolymerization of MCA with vinyl acetate. Research has demonstrated the successful synthesis of these copolymers, and their characterization has revealed important insights into their thermal behavior. The resulting copolymers often exhibit a single glass transition temperature, indicating good miscibility between the polymer chains.
Influence of Comonomers on Polymerization Kinetics and Resultant Polymer Properties
The choice of comonomer significantly impacts both the kinetics of the copolymerization reaction and the properties of the resulting polymer. The relative reactivity of the monomers towards the growing polymer chain is a key factor governing the rate of polymerization and the composition of the final copolymer. These relative reactivities are quantified by monomer reactivity ratios (r1 and r2).
The reactivity ratios for the radical copolymerization of this compound (M1) with various comonomers have been determined, providing valuable insights into the copolymerization behavior. For instance, in the copolymerization of MCA with methyl methacrylate (MMA), the reactivity ratios were reported as r1 = 0.25 and r2 = 0.04, indicating a tendency for alternation of the monomer units in the polymer chain. nih.gov The Alfrey-Price Q-e values, which provide a semi-empirical measure of monomer reactivity and polarity, have also been reported for this compound as Q = 4.91 and e = 0.91. nih.gov These values can be used to predict the copolymerization behavior with other monomers.
The incorporation of comonomers can lead to significant changes in the properties of the resulting polymer. For example, copolymerizing MCA with MMA has been shown to increase the thermal stability of the polymer. The inclusion of MMA units in the polymer backbone is believed to suppress the unzipping degradation of the polymer.
The following interactive data tables summarize key research findings on the copolymerization of this compound.
Table 1: Reactivity Ratios for Radical Copolymerization of this compound (M1) at 60°C
| Comonomer (M2) | r1 (MCA) | r2 |
| Methyl Methacrylate (MMA) | 0.25 | 0.04 |
Data sourced from Kinsinger et al. as cited in nih.gov
Table 2: Alfrey-Price Q-e Values for this compound and Common Monomers
| Monomer | Q | e |
| This compound | 4.91 | 0.91 |
| Vinyl Acetate | 0.026 | -0.88 |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate (MMA) | 0.78 | 0.40 |
Data sourced from recent reports as cited in nih.gov
Table 3: Kinetic Parameters for Radical Homopolymerization of Various Monomers at 60°C
| Monomer | kp/kt0.5 (L·mol-1·s-1)0.5 |
| This compound | 0.021 |
| Methyl Methacrylate (MMA) | 0.0144 |
| Styrene | 0.00166 |
Data sourced from Canale et al. as cited in nih.gov
Degradation Pathways and Biostability Research
Hydrolytic Degradation Mechanisms of Poly(Methyl 2-Cyanoacrylate)
The primary mechanism for the degradation of poly(alkyl cyanoacrylates) in an aqueous environment is hydrolytic scission of the polymer chain. afinitica.com This process involves the breakdown of the polymer into smaller, soluble products. The degradation is understood to proceed via a reverse Knoevenagel condensation reaction, targeting the carbon-carbon bond of the polymer backbone.
In vitro studies have demonstrated that the hydrolytic degradation of cyanoacrylate polymers results in the formation of formaldehyde (B43269) and alkyl cyanoacetate. afinitica.com The scission of the polymer chain yields these products, and the presence of formaldehyde has been definitively confirmed through the preparation of derivatives. afinitica.com
One common method for quantifying formaldehyde release involves a reaction with Nash reagent (containing ammonium (B1175870) acetate, acetyl acetone (B3395972), and acetic acid), which forms diacetyldihydrolutidine (DDL). The amount of DDL produced, which has a distinct yellow color, can be measured using UV-Vis spectroscopy at an absorbance of 413 nm and correlated to the quantity of formaldehyde released. researchgate.net
The identification of formaldehyde as a degradation product has been verified by creating specific chemical derivatives and comparing their properties to known standards. afinitica.com
Table 1: Identification of Formaldehyde as a Degradation Product
| Derivative | Melting Point of Derivative from Polymer Degradation (°C) | Melting Point of Known Formaldehyde Derivative (°C) | Mixed Melting Point (°C) |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazone | 165.0 - 166.0 | 166.0 | 165.5 - 166.0 |
| Dimedone Derivative | 188.0 - 189.0 | 189.0 | 188.5 - 189.0 |
Data sourced from Leonard, F., et al. (1966). afinitica.com
The rate of hydrolytic degradation of poly(this compound) is significantly influenced by environmental factors such as pH and temperature. The degradation process follows pseudo-unimolecular, first-order kinetics when the polymer is in a large excess of water. afinitica.com
The degradation is notably faster under alkaline conditions compared to neutral pH. afinitica.com For instance, the rate of formaldehyde production from poly(this compound) is substantially higher at pH 8 than at pH 7. afinitica.com While specific quantitative data on the effect of temperature is less detailed in the provided sources, thermal degradation studies on related polymers like poly(methyl methacrylate) show that higher temperatures significantly increase the rate of depolymerization and mass loss. researchgate.netmarquette.edu For hydrolytic degradation, it is expected that increased temperature would accelerate the reaction kinetics.
Table 2: First-Order Rate Constants (k) for Hydrolytic Degradation of Poly(this compound) at 37°C
| pH | Number-Average Molecular Weight (Mn) | Rate Constant (k) x 10^3 (hr⁻¹) |
|---|---|---|
| 7.0 | 105,000 | 1.08 |
| 8.0 | 105,000 | 11.50 |
Data sourced from Leonard, F., et al. (1966). afinitica.com
Enzymatic Degradation of Poly(this compound)
In addition to simple hydrolysis, the degradation of poly(alkyl cyanoacrylates) can be accelerated by enzymes present in biological systems. researchgate.net The enzymatic process is a heterogeneous reaction involving the diffusion and adsorption of the enzyme onto the polymer surface, followed by catalysis of the hydrolytic reaction. core.ac.uk
The ester linkages in the side chains of poly(alkyl cyanoacrylates) are susceptible to enzymatic hydrolysis by esterases. researchgate.net Studies on related polymers have shown that enzymes like lipases and proteinase K can enhance the degradation of polyesters. core.ac.uk For poly(isobutyl cyanoacrylate), research has pointed to the involvement of enzymes within liver microsomes in the degradation process. nih.gov While the broader class of esterase enzymes is implicated, the specific enzymes responsible for poly(this compound) degradation in vivo are part of ongoing research.
A variety of models have been developed to study the degradation of cyanoacrylate polymers. In vitro models are valuable for isolating variables and understanding fundamental mechanisms. A photometric assay has been developed to monitor the surface erosion of nanoparticles in different environments, including buffer solutions, cell culture media, and serum, to simulate physiological conditions. nih.gov These models allow for the calculation of degradation times (e.g., t50% for 50% degradation) under controlled conditions. nih.gov
In vivo studies provide a more complex and physiologically relevant environment. Comparative studies have used rat muscle tissue to evaluate the biological response and degradation of bioabsorbable polymers, including poly(this compound). astm.org Such studies correlate the material's degradation with tissue responses like fibrosis and necrosis. astm.org The degradation rate in vivo is often observed to be significantly higher than in in vitro buffer solutions, highlighting the contribution of enzymatic and other biological factors. mdpi.com
Structure-Degradation Rate Relationships in Cyanoacrylate Polymers
The chemical structure of the alkyl ester group in poly(alkyl 2-cyanoacrylates) has a profound effect on the polymer's degradation rate. Research consistently shows that the rate of degradation decreases as the length of the alkyl side chain increases. afinitica.comnih.gov
Shorter-chain polymers, such as poly(this compound), are more susceptible to hydrolysis and degrade more rapidly than their longer-chain counterparts like ethyl, butyl, or octyl cyanoacrylates. afinitica.comresearchgate.net This relationship is attributed to the increased hydrophobicity and steric hindrance provided by longer alkyl chains, which impede the access of water molecules to the polymer backbone. nih.gov For example, ethyl cyanoacrylate exhibits a faster degradation rate and consequently releases formaldehyde more quickly than octyl cyanoacrylates. researchgate.net This structural difference is a key consideration in designing cyanoacrylate-based materials for specific applications where a controlled degradation profile is required.
Table 3: Relationship Between Alkyl Chain Length and Degradation Rate
| Polymer | Alkyl Group | Relative Degradation Rate |
|---|---|---|
| Poly(this compound) | -CH₃ | Fastest |
| Poly(ethyl 2-cyanoacrylate) | -C₂H₅ | Fast |
| Poly(isobutyl 2-cyanoacrylate) | -CH₂CH(CH₃)₂ | Slow |
| Poly(isohexyl 2-cyanoacrylate) | -C₆H₁₃ | Slower |
| Poly(octyl 2-cyanoacrylate) | -C₈H₁₇ | Slowest |
Information compiled from multiple sources. afinitica.comnih.govresearchgate.net
Toxicological and Biocompatibility Research
Cytotoxicity Assessments of Methyl 2-Cyanoacrylate and its Polymers
Cytotoxicity studies are fundamental in evaluating the potential of a substance to cause damage to cells. For this compound, these assessments have been conducted on its monomer and polymer forms, revealing important insights into its interaction with biological systems. The toxicity is often associated with the degradation of the polymer, which can release substances like formaldehyde (B43269). nih.govresearchgate.netnih.gov
In vitro research utilizing various cell lines has been instrumental in characterizing the cytotoxic profile of this compound. Studies have frequently employed cell lines such as fibroblasts and osteoblasts, which are relevant to the environments where MCA-based adhesives might be used.
Research on Swiss 3T3 fibroblasts has shown that microspheres of poly(this compound) can inhibit cell growth. nih.gov The degree of this inhibition has been observed to be proportional to the amount of formaldehyde released during the polymer's degradation. nih.gov Further studies on L929 mouse fibroblasts have also been conducted to evaluate the cytotoxicity of cyanoacrylate polymers. hsforum.com
In the context of bone applications, the cytotoxicity of this compound has been evaluated using human oral osteoblast cells. nih.gov One study compared this compound (CA1 group) with ethyl 2-cyanoacrylate (CA2 group) and a control group with no cyanoacrylate. The results indicated that this compound was significantly more cytotoxic to osteoblasts than ethyl 2-cyanoacrylate. nih.govresearchgate.net Dead cells were observed around the areas treated with this compound, forming an inhibitory zone. nih.gov
| Cell Line | Compound Form | Observed Effect | Reference |
|---|---|---|---|
| Swiss 3T3 Fibroblasts | Poly(this compound) microspheres | Inhibition of cell growth, proportional to formaldehyde release. | nih.gov |
| Human Oral Osteoblasts | This compound | Significant cytotoxicity compared to control; formation of an inhibition zone of dead cells. | nih.gov |
| L929 Fibroblasts | Aqueous extracts of polymerized cyanoacrylate glues | Strongly compromised cell viability with undiluted extracts; viability improved with dilution. | cardiolinkgroup.com |
A variety of established methodologies are employed to quantify the cytotoxic effects of this compound. These assays provide both qualitative and quantitative data on cell viability and proliferation.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability. elabscience.com In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. elabscience.comnih.gov The amount of formazan produced is proportional to the number of living cells. Studies on human oral osteoblasts have utilized the MTT assay to demonstrate the significant difference in optical densities between cells exposed to this compound and control groups, confirming its cytotoxic effect. nih.govresearchgate.net
Inhibition Zone Assays: This method provides a visual and measurable assessment of a material's cytotoxicity. In a direct contact assay, the material is placed directly onto a layer of cultured cells. nih.gov If the material releases cytotoxic substances, a zone of dead or inhibited cells will form around it. For this compound, studies have reported the formation of inhibitory zones ranging from 200 to 500 μm in cultures of human oral osteoblasts, indicating the localized toxic effect of the compound. nih.govresearchgate.net
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture. This method has been used to test the cytotoxicity of aqueous extracts from polymerized cyanoacrylate glues on L929 fibroblast cells. cardiolinkgroup.com
| Methodology | Principle | Application in MCA Studies |
|---|---|---|
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. elabscience.com | Quantified reduced cell viability in human oral osteoblasts exposed to MCA. nih.govresearchgate.net |
| Inhibition Zone Assay | Visualizes cytotoxicity by the formation of a "zone of inhibition" where cell growth is prevented around the test material. | Demonstrated localized cell death around MCA in direct contact with osteoblast cultures. nih.gov |
| Neutral Red Uptake Assay | Quantifies viable cells based on their ability to take up the neutral red dye into lysosomes. | Assessed the cytotoxicity of extracts from polymerized cyanoacrylate glues on L929 cells. cardiolinkgroup.com |
Genotoxicity and Mutagenicity Investigations
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Investigating the genotoxic and mutagenic potential of this compound is crucial for assessing its long-term safety.
The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. genetics-gsa.org The test utilizes strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (his-). genetics-gsa.org A substance is considered mutagenic if it causes the bacteria to revert to their original state (his+) and grow on a histidine-free medium. genetics-gsa.org
Investigations into alkyl 2-cyanoacrylate adhesives have shown that this compound is mutagenic in the Salmonella typhimurium strain TA100. nih.gov A spot test specifically designed for volatile compounds revealed that the vapors from the this compound monomer are responsible for this mutagenic effect. nih.gov This suggests that exposure to MCA vapors could pose a genotoxic risk. nih.gov
While bacterial tests are valuable screening tools, in vitro studies using mammalian cells are essential to understand the potential genotoxic effects in humans. mdpi.combiocompare.com These assays can detect various types of genetic damage, including chromosomal aberrations and DNA strand breaks.
There is limited specific data available from the search results on in vitro genotoxicity studies of this compound in mammalian cells. However, the positive result in the Ames test indicates a potential for genotoxicity that warrants further investigation in mammalian systems. nih.gov Generally, a standard battery of tests for genotoxicity includes both a bacterial reverse mutation test and an in vitro mammalian cell test for clastogenic effects. biocompare.com
Inflammatory Response Studies to this compound
The introduction of any foreign material into the body can elicit an inflammatory response. Studies on the inflammatory reaction to this compound are vital for determining its biocompatibility in vivo. The degradation rate of cyanoacrylate polymers plays a significant role in the inflammatory response; shorter alkyl chains like methyl degrade faster, which can lead to a higher concentration of degradation products and potentially a more pronounced inflammatory reaction. nih.gov
Histological studies have shown a range of local toxic reactions to cyanoacrylates. researchgate.net When implanted, materials can trigger an acute inflammatory process that may evolve into a chronic, non-granulomatous inflammation characterized by the deposition of collagen and tissue reorganization. plu.mxsemanticscholar.org While specific studies detailing the complete inflammatory cascade for this compound were not prevalent in the search results, the general understanding of cyanoacrylate biocompatibility suggests that the byproducts of its degradation are key factors in the tissue response. nih.govnih.gov The inflammatory potential is a critical consideration for any medical application of MCA.
Mechanisms of Tissue Irritation and Inflammation
The primary mechanism behind the tissue irritation and inflammatory response observed with this compound is linked to its degradation products. As a short-chain cyanoacrylate, it undergoes relatively rapid biodegradation in a physiological environment. This degradation process yields two main byproducts: formaldehyde and cyanoacetate mdpi.comdntb.gov.ua.
Formaldehyde is a well-documented cytotoxic agent that can lead to tissue necrosis and a pronounced inflammatory response mdpi.com. The accumulation of these degradation products at the site of application is a key factor in the histotoxicity associated with this compound. The rapid breakdown of the polymer leads to a higher concentration of these toxic substances in the surrounding tissues, which can overwhelm the local cellular mechanisms for detoxification and repair, thereby initiating and sustaining an inflammatory cascade mdpi.com.
Comparative Histopathological Analyses of Tissue Reactions
Histopathological studies have consistently demonstrated that shorter-chain cyanoacrylates, such as this compound, are more histotoxic compared to their longer-chain counterparts (e.g., butyl-2-cyanoacrylate and octyl-2-cyanoacrylate) scispace.com. The tissue reaction to this compound is often characterized by a more severe and prolonged inflammatory response.
In animal models, the application of shorter-chain cyanoacrylates has been shown to induce acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction scispace.com. These reactions are considered a consequence of the rapid degradation and subsequent release of cytotoxic byproducts.
Table 1: Comparative Cytotoxicity of this compound and Ethyl 2-cyanoacrylate on Human Oral Osteoblast Cells
| Compound | Inhibition Zone (μm) | Optical Density (Cell Viability) | Conclusion on Biocompatibility |
|---|---|---|---|
| This compound (CA1) | 200 to 500 | Significantly different from control | Considered more cytotoxic |
| Ethyl 2-cyanoacrylate (CA2) | 200 to 500 | Not significantly different from control | Considered more biocompatible than this compound |
| Control (No cyanoacrylate) | No inhibitory zone | Baseline | N/A |
The data from this study indicates that while both short-chain cyanoacrylates exhibit some level of cytotoxicity, this compound has a more pronounced detrimental effect on cell viability, which is consistent with the more severe tissue reactions observed in histopathological analyses nih.gov.
Immunological Aspects of this compound Exposure
Research into Sensitization Potential and Allergic Reactions
This compound is recognized as a sensitizing agent, capable of inducing both cutaneous and respiratory allergic reactions. Occupational exposure is a primary area of concern, with reports of allergic contact dermatitis and asthma-like conditions in individuals who frequently handle the substance.
Upon skin contact, this compound can act as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein in the skin. This interaction can lead to the development of allergic contact dermatitis, a type IV delayed-hypersensitivity reaction. Once an individual is sensitized, even very low levels of subsequent exposure can trigger an inflammatory skin reaction characterized by itching, redness, and rash.
Inhalation of this compound vapors can lead to respiratory sensitization, resulting in occupational asthma. The symptoms of this asthma-like allergy can include coughing, wheezing, shortness of breath, and chest tightness.
A notable finding in the immunological research of acrylates is the specificity of sensitization. Studies have indicated that an allergy to cyanoacrylates, such as this compound, does not appear to confer cross-reactivity to other (meth)acrylates. This suggests that the allergenic determinants are specific to the cyanoacrylate structure.
Advanced Research in Biomedical and Tissue Engineering Applications
Development of Methyl 2-Cyanoacrylate-Based Bioadhesives for Sutureless Surgery
The concept of sutureless surgery, which aims to replace traditional sutures and staples with tissue adhesives, offers several potential advantages, including reduced scarring, faster wound closure, and a watertight seal. specialchem.com this compound was one of the earliest and most extensively studied cyanoacrylates for this purpose. tue.nl
Early investigations into this compound as a surgical adhesive demonstrated its remarkable ability to bond tissues. unmc.edu The polymerization of this compound is initiated by anions, such as hydroxyl groups present in water and on tissue surfaces, leading to the formation of a strong adhesive bond. nih.gov This rapid, in-situ polymerization made it an attractive candidate for a variety of surgical procedures. dentasys.it
Research in surgical models has shown that the bond strength of this compound is influenced by factors such as the amount of adhesive applied and the moisture level of the tissue surface. An excess of the adhesive can lead to a weaker bond. unmc.edu While initial studies highlighted its strong adhesive properties, concerns regarding its biocompatibility emerged. The degradation of poly(this compound) can produce byproducts like formaldehyde (B43269) and cyanoacetate, which can lead to tissue inflammation. specialchem.comdentasys.it This has led to the development of other cyanoacrylate derivatives with longer alkyl chains, which exhibit slower degradation rates and improved biocompatibility. tue.nl
| Surgical Application | Key Research Finding | Reference |
|---|---|---|
| Vascular Surgery | Care must be taken to prevent adhesive from entering the vessel lumen to avoid thrombosis. | unmc.edu |
| General Soft Tissue Closure | Provides a strong initial bond, but excess application can weaken the adhesion and increase tissue reaction. | unmc.edu |
A critical aspect of developing effective bioadhesives is controlling their degradation rate to match the healing process of the tissue. For this compound, its relatively rapid degradation and the associated inflammatory response have been areas of concern. nih.gov Researchers have explored various strategies to modulate these properties. One approach involves the synthesis of copolymers, incorporating other monomers that can alter the polymer backbone's susceptibility to hydrolysis.
Another strategy focuses on the formulation of the adhesive. The inclusion of plasticizers can improve the flexibility of the adhesive film, reducing stress at the bond line and potentially improving tissue integration. Furthermore, the incorporation of biocompatible fillers could not only modify the mechanical properties but also influence the degradation profile of the adhesive. While much of the focus has shifted to longer-chain cyanoacrylates, the fundamental principles learned from this compound research continue to inform the design of next-generation bioadhesives. nih.gov
This compound in Dental and Orthopedic Research
The adhesive properties of this compound have also been investigated for applications in dentistry and orthopedics, where bonding to hard tissues like bone and dentin is required.
The use of cyanoacrylates as bone adhesives dates back to the early 1960s. tue.nl this compound was among the first to be experimentally used for fracture fixation and bone grafting procedures. The primary mechanism of adhesion to bone is believed to be mechanical interlocking with the porous bone surface. tue.nl
However, the clinical translation of this compound for bone bonding has been limited. The brittle nature of the resulting polymer can lead to fracture of the adhesive layer under the mechanical stresses experienced by bone. dcu.ie Moreover, the inflammatory response associated with its degradation products is a significant concern in orthopedic applications where long-term biocompatibility is crucial. tue.nl Research in this area has largely moved towards more biocompatible and mechanically robust materials. nih.gov
In dentistry, the potential use of this compound has been explored for various applications, including as a pit and fissure sealant and in direct pulp capping. Its ability to polymerize in a moist environment is an advantage in the oral cavity. nih.gov
However, biocompatibility remains a major consideration. unicorndenmart.com Studies have shown that this compound can elicit an inflammatory response in dental pulp tissue. nih.gov This has led to the general consensus that cyanoacrylates with shorter alkyl chains, such as this compound, are less suitable for direct contact with vital tissues in the oral cavity compared to their longer-chain counterparts like n-butyl-2-cyanoacrylate. nih.govnih.gov
| Dental/Orthopedic Application | Biocompatibility Concern | Reference |
|---|---|---|
| Bone Bonding | Inflammatory response to degradation products. | tue.nl |
| Dental Pulp Capping | Potential for pulp inflammation. | nih.gov |
Nano- and Micro-particle Systems based on Poly(this compound)
Beyond its use as a bulk adhesive, poly(this compound) has been investigated for the fabrication of nano- and micro-particles for drug delivery applications. These particulate systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.
The polymerization of this compound monomers in an emulsion or dispersion can yield particles of controlled size. The surface properties of these particles can be modified to enhance their stability in biological fluids and to attach targeting ligands. While the biocompatibility concerns associated with the degradation products of poly(this compound) remain, the potential for targeted, controlled release of drugs from these nano- and micro-systems continues to be an area of active research. The development of biodegradable and biocompatible polymers has provided alternatives, but the synthesis techniques developed for poly(this compound) particles have contributed to the broader field of polymeric drug delivery. nih.gov
Fabrication and Characterization of Poly(this compound) Nanoparticles
The development of poly(alkyl cyanoacrylate) (PACA) nanoparticles, including those made from this compound, has opened new avenues for creating sophisticated nanomedicines. scispace.comnih.gov The fabrication process is crucial as it determines the physicochemical properties of the nanoparticles, such as size, surface characteristics, and drug-loading capacity, which in turn influence their biological behavior.
Fabrication Methods:
Several methods have been established for the synthesis of PMCA nanoparticles. One of the pioneering and most common techniques is emulsion polymerization . This method involves the polymerization of the this compound monomer in an acidic aqueous solution containing a surfactant. The monomer is added dropwise to the solution under constant stirring, leading to the formation of stable nanospheres. scispace.com Variations of this technique, such as miniemulsion polymerization, have also been explored to achieve better control over particle size and distribution.
Another widely used method is nanoprecipitation , also known as the solvent displacement method. This technique involves dissolving the pre-formed polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, where the polymer precipitates to form nanoparticles. While this is more common for other polymers, the principle can be adapted for cyanoacrylates.
The primary polymerization mechanism for alkyl cyanoacrylates under conventional conditions is anionic polymerization , which can be initiated by various nucleophiles. researchgate.net Zwitterionic and radical polymerization are also possible under specific conditions. researchgate.net The choice of polymerization technique and reaction conditions allows for the production of different types of nanoparticles, including nanospheres and nanocapsules (which can be oil- or water-containing). scispace.comnih.gov
Characterization of Nanoparticles:
A thorough characterization is essential to ensure the quality, stability, and efficacy of the fabricated nanoparticles. Various analytical techniques are employed to determine their physical and chemical properties.
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to measure the average particle size and the PDI, which indicates the uniformity of the particle size distribution.
Morphology: The shape and surface features of the nanoparticles are visualized using electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). nih.gov
Surface Charge: The zeta potential is measured to determine the surface charge of the nanoparticles, which is a critical factor for their stability in suspension and their interaction with biological components. nih.gov
Chemical Structure: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the polymer and the successful encapsulation of any active agents. nih.govresearchgate.net
Below is a table summarizing the influence of fabrication parameters on the characteristics of poly(alkyl cyanoacrylate) nanoparticles, based on findings from related polymer systems.
| Parameter | Effect on Nanoparticle Characteristics | Characterization Technique |
| Monomer Concentration | Can influence particle size and polymerization rate. | DLS, TEM |
| Initiator Concentration | Higher concentrations can lead to smaller particle sizes but may affect molecular weight. | DLS, Gel Permeation Chromatography |
| Surfactant Type & Conc. | Affects particle stability, size, and surface properties. | DLS, Zeta Potential |
| Stirring Rate | Influences the emulsification process and can affect the final particle size distribution. | DLS, PDI Analysis |
Research into Drug Delivery Systems and Biomedical Imaging Applications
The biocompatibility and biodegradability of PMCA nanoparticles make them excellent candidates for drug delivery and biomedical imaging. researchgate.net Researchers have been exploring their potential to improve the therapeutic index of various drugs and to act as contrast agents for diagnostic imaging.
Drug Delivery Systems:
Poly(alkyl cyanoacrylate) nanoparticles have been investigated as carriers for a wide range of therapeutic agents, including anticancer drugs, peptides, and proteins. taylorfrancis.com The encapsulation of drugs within these nanoparticles offers several advantages:
Protection from Degradation: The polymer matrix can protect the encapsulated drug from enzymatic and chemical degradation in the physiological environment. taylorfrancis.com
Controlled Release: The degradation rate of the polymer can be tailored to control the release of the drug over time. researchgate.net
Targeted Delivery: The surface of the nanoparticles can be modified with targeting ligands to direct them to specific cells or tissues, thereby increasing efficacy and reducing side effects. springernature.com
Research has shown that the length of the alkyl chain in the cyanoacrylate monomer affects the degradation rate of the resulting polymer; longer chains generally lead to slower degradation. researchgate.net This property allows for the fine-tuning of drug release profiles. For instance, doxorubicin, an anticancer drug, has been successfully loaded into poly(isohexyl cyanoacrylate) nanoparticles, demonstrating the versatility of the PACA platform. taylorfrancis.com
The table below presents examples of research findings on drug-loaded poly(alkyl cyanoacrylate) nanoparticles.
| Drug | Polymer | Nanoparticle Size (nm) | Application Area | Research Finding |
| Doxorubicin | Poly(isohexyl cyanoacrylate) | ~200-300 | Cancer Therapy | Demonstrated potential for targeted delivery to tumors. taylorfrancis.com |
| Methotrexate | Poly(butylcyanoacrylate) | ~150-250 | Brain Cancer | Coated nanoparticles showed enhanced transport across the blood-brain barrier model. springernature.com |
| Zidovudine | Poly(butylcyanoacrylate) | Not Specified | Antiviral Therapy | Nanoparticles increased the permeability of the drug across an in-vitro blood-brain barrier. springernature.com |
Biomedical Imaging Applications:
In addition to drug delivery, nanoparticles are being developed as contrast agents for various biomedical imaging modalities to enhance the early detection and diagnosis of diseases. nih.gov The small size of nanoparticles allows them to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov
While research on PMCA nanoparticles specifically for imaging is part of the broader investigation into polymeric nanoparticles, the principles are applicable. These nanoparticles can be loaded with imaging agents or their surface can be conjugated with fluorescent dyes or radioactive isotopes. rsc.org This allows for their use in:
Fluorescence Imaging: By incorporating fluorescent molecules, nanoparticles can be used to visualize biological processes at the cellular and tissue levels. nih.gov
Magnetic Resonance Imaging (MRI): Paramagnetic or superparamagnetic agents can be encapsulated within the nanoparticles to serve as MRI contrast agents, improving the visualization of soft tissues. nih.gov
Nuclear Imaging (PET/SPECT): Chelating agents can be attached to the nanoparticle surface to bind radioisotopes for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. rsc.org
The development of "theranostic" platforms, which combine therapeutic and diagnostic capabilities in a single nanoparticle system, is a particularly promising area of research. rsc.org
Analytical Methodologies for Methyl 2 Cyanoacrylate Research
Chromatographic Techniques for Monomer and Polymer Analysis
Chromatography is a fundamental tool for separating and quantifying the components of a mixture. In the context of methyl 2-cyanoacrylate, both high-performance liquid chromatography and gas chromatography are extensively utilized to analyze the monomer and its polymerized form.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of non-volatile or thermally unstable compounds. eag.comijraset.com For this compound, HPLC with Ultraviolet (UV) detection is a common method for purity analysis and quantification. osha.gov The principle involves passing a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). eag.com The separation is based on the differential partitioning of the analyte between the two phases. eag.com A UV detector is often employed as compounds with chromophores, like this compound, absorb UV light, allowing for their detection and quantification. nih.gov
A typical HPLC method for the analysis of alkyl 2-cyanoacrylates involves drawing a known volume of air through a sampling tube containing phosphoric acid-treated XAD-7. The samples are then desorbed with 0.2% (v/v) phosphoric acid in acetonitrile (B52724) and analyzed by HPLC with a UV detector. osha.gov The detection limits for this analytical procedure for MCA can be as low as 5.6 nanograms per injection. osha.gov
| Parameter | Condition |
|---|---|
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile/0.2% Phosphoric Acid |
| Detection | UV Spectrophotometry |
| Injection Volume | 20 µL |
Gas Chromatography (GC) is an essential technique for the analysis of volatile compounds, making it highly suitable for assessing the purity of this compound monomer and analyzing its vapors. dtic.milnih.gov The method involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (carrier gas) through a column. The separation is based on the compound's volatility and its interaction with the stationary phase within the column. nih.gov
GC has been successfully used to determine the purity of various alkyl cyanoacrylate monomers and to identify impurities. dtic.mil For instance, a study on n-alkyl cyanoacrylates utilized an F&M 700 gas chromatograph with a flame ionization detector. dtic.mil Samples were prepared as a 3-5% solution by weight in methylene (B1212753) chloride. dtic.mil This technique offers a rapid and accurate means of identifying potential impurities that may be present in the monomer. dtic.mil
| Parameter | Condition |
|---|---|
| Column | 20% SP-2401/0.1% Carbowax 1500 on 100/120 mesh Supelcoport |
| Carrier Gas | Helium |
| Detector | Nitrogen-Phosphorus Detector or Flame Ionization Detector (FID) |
| Injection Port Temperature | 210°C |
| Column Temperature | 155°C |
Spectroscopic Methods in this compound Research
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and characterizing the resulting polymer. These methods are based on the interaction of electromagnetic radiation with the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. core.ac.ukethernet.edu.et It relies on the magnetic properties of atomic nuclei. encyclopedia.pub For this compound, ¹H NMR and ¹³C NMR are used to confirm the structure of the monomer and to study the polymer. researchgate.net
In the ¹H NMR spectrum of this compound, specific proton signals correspond to the different chemical environments within the molecule. Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. core.ac.uk When MCA polymerizes, changes in the NMR spectra, such as the disappearance of peaks associated with the carbon-carbon double bond, provide evidence of the polymerization process. researchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in the complete structural assignment of both the monomer and the polymer. core.ac.uk
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. fraunhofer.deresearchgate.net These methods are particularly useful for characterizing the polymerization of this compound. tudublin.ienih.gov
The IR spectrum of poly(methyl methacrylate) (PMMA), a structurally similar polymer, shows characteristic absorption bands. scispace.combiointerfaceresearch.comspectroscopyonline.com For instance, a strong band around 1730 cm⁻¹ is indicative of the C=O stretching of the ester group. researchgate.net The C-O-C stretching modes are typically observed in the 1260–1150 cm⁻¹ region. researchgate.net During the polymerization of this compound, the disappearance of the C=C stretching vibration, which is present in the monomer, can be monitored to follow the reaction kinetics. tudublin.ie
Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov In the Raman spectrum of the monomer, a peak corresponding to the C=C double bond stretch can be observed, and its decreasing intensity over time can be used to quantify the polymerization rate. tudublin.ie
| Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C=O Stretch (Ester) | ~1730 | IR, Raman |
| C-O-C Stretch | 1150 - 1260 | IR |
| C=C Stretch (Monomer) | ~1621 | Raman |
Mass Spectrometry in Degradation Product Identification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is highly effective for identifying unknown compounds, making it an essential tool for studying the degradation products of poly(this compound). mdpi.com When the polymer degrades, it can break down into smaller molecules. The pyrolysis of poly(methyl methacrylate), for example, can lead to the quantitative regeneration of the monomer. afinitica.compsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.govresearchgate.net This method is particularly well-suited for identifying the volatile products of thermal degradation. psu.edupsu.edu Studies on the thermal degradation of PMMA have shown that the primary degradation product is the monomer, methyl methacrylate. psu.edu Similar studies on poly(this compound) would involve heating the polymer and analyzing the evolved gases by GC-MS to identify the degradation products. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, especially for identifying less volatile degradation products or adducts formed from the reaction of the monomer with other molecules. nih.govnih.gov
Environmental Monitoring Methodologies for Research Settings
Environmental monitoring of this compound (MCA) in research and occupational settings is crucial for understanding its environmental fate and ensuring workplace safety. Methodologies have been developed primarily to assess airborne concentrations, reflecting its use as a volatile adhesive. These methods involve sophisticated air sampling and analytical techniques to accurately quantify levels of MCA monomer.
Air Monitoring Methodologies
The monitoring of airborne MCA concentrations typically involves two main stages: sample collection and laboratory analysis.
Sample Collection
Analytical Techniques
Following collection, the samples are desorbed using a solvent and analyzed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques.
High-Performance Liquid Chromatography (HPLC): For samples collected on phosphoric acid-treated XAD-7 tubes, desorption is performed with acetonitrile containing 0.2% (v/v) phosphoric acid. The resulting solution is then analyzed by HPLC with an ultraviolet (UV) detector. osha.gov This method is specific for the analyte and avoids issues with non-specific techniques that rely on analyzing decomposition products like formaldehyde (B43269). osha.gov
Gas Chromatography (GC): An alternative method involves desorption with acetone (B3395972) from a sorbent like Tenax GC, followed by quantification using a GC equipped with a nitrogen-phosphorus detector (NPD) or a thermionic specific detector in nitrogen mode. osha.govnih.gov It has been noted that polymerized cyanoacrylate can yield the monomer form under the high-temperature conditions of GC analysis. nih.gov
Research Findings in Workplace Environments
Research has been conducted to measure the airborne concentrations of MCA and the closely related ECA in facilities where these adhesives are manufactured and handled. A survey involving 162 personal and area samples provided detailed insights into exposure levels during various tasks. nih.gov The samples were collected on Tenax tubes and analyzed by HPLC. nih.gov
The findings from this study indicated that when handled at room temperature and with relative humidity between 40-69%, airborne concentrations of both MCA and ECA were generally low. nih.gov Peak exposure concentrations, measured over short durations (≤15 min), ranged from 0.003 to 1.5 parts per million (ppm). nih.gov
Table 1: Airborne Concentrations of Ethyl 2-Cyanoacrylate (ECA) During Manufacturing Tasks nih.gov
| Task/Worker Group | Sample Type | Concentration Range (ppm) | Mean ± SD (ppm) | Time-Weighted Average (TWA) (ppm) |
|---|---|---|---|---|
| Mixing Operators | Personal, Short-Term (10 min - 1 hr) | 0.039 - 0.650 | N/A | 0.07 |
| Bottling & Packaging Workers (n=60) | Personal, Short-Term | N/A | 0.040 ± 0.016 | ~0.040 |
| Various Tasks | Peak Exposure (≤15 min) | 0.003 - 1.5 |
Data primarily reflects ECA, which was the predominant adhesive manufactured at the facility studied. N/A indicates data not available in the source.
Table 2: Summary of an OSHA-Evaluated Analytical Method for MCA and ECA osha.gov
| Parameter | Details |
|---|---|
| Sampling Medium | Phosphoric acid-treated XAD-7 sampling tube |
| Desorption Solvent | 2 mL of 0.2% (v/v) phosphoric acid in acetonitrile |
| Analytical Technique | High Performance Liquid Chromatography (HPLC) |
| Detector | Ultraviolet (UV) |
| Target Concentration for Evaluation | 2 ppm for both MCA and ECA |
While methodologies for detecting cyanoacrylates in water and soil are less specific in existing research, general analytical approaches for other acrylates in environmental water have utilized HPLC, achieving detection limits in the range of 0.03-0.05 mg/L. e3s-conferences.org However, specific methods validated for this compound in these media for research settings are not well-documented in the reviewed literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure of methyl 2-cyanoacrylate, which in turn governs its high reactivity. The molecule's geometry is characterized by a planar structure arising from the conjugation between the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups with the α,β-unsaturated alkene system. This conjugation stabilizes the molecule through resonance.
The high reactivity of the this compound monomer is largely attributed to its electronic properties. The presence of two strong electron-withdrawing groups, the nitrile and the ester functionalities, makes the double bond highly susceptible to nucleophilic attack, which is the initiating step for its characteristic rapid anionic polymerization. pcbiochemres.com Molecular orbital theory provides a framework for understanding this reactivity. The key frontier molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For this compound, the LUMO is expected to be localized on the β-carbon of the double bond, making it the primary site for nucleophilic attack.
The reactivity of this compound in radical polymerization has also been characterized using the Alfrey-Price Q-e scheme, which provides empirical parameters for monomer reactivity. The 'e' value represents the polarity of the monomer, and the 'Q' value represents its resonance stabilization. For this compound, reported Q and e values vary, with one study citing Q = 4.91 and e = 0.91. nih.gov These values indicate a highly electron-deficient double bond, which influences its copolymerization behavior. nih.gov
Kinetic parameters for the radical polymerization of this compound have been determined experimentally and provide a quantitative measure of its reactivity. These studies are essential for controlling the polymerization process, especially when anionic polymerization is suppressed. nih.gov
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Q value | 4.91 | - | nih.gov |
| e value | 0.91 | - | nih.gov |
| kp/kt0.5 (L·mol−1·s−1) | 0.021 | Bulk polymerization at 60 °C with AIBN initiator | nih.gov |
Molecular Dynamics Simulations of Polymerization and Degradation Processes
While extensive literature exists on the chemical mechanisms of cyanoacrylate polymerization and degradation, specific studies employing molecular dynamics (MD) simulations for this compound are not widely available in the reviewed literature. However, the principles of MD simulations are broadly applicable and have been used to study similar polymer systems, providing a framework for how such investigations could be conducted.
MD simulations can model the dynamic behavior of atoms and molecules over time, offering insights into complex processes like polymerization. For this compound, an atomistic MD simulation could, in principle, model the initiation and propagation steps of both anionic and radical polymerization. This would involve creating a simulation box with monomer molecules and an initiator, and then tracking the atomic trajectories as bonds are formed and polymer chains grow. Such simulations could provide information on chain conformation, polymerization rates, and the influence of solvent and temperature on the process.
More advanced techniques, such as reactive molecular dynamics (RMD), are particularly suited for studying chemical reactions like polymerization and degradation. RMD simulations use reactive force fields (like ReaxFF) that allow for the formation and breaking of chemical bonds during the simulation. nih.gov This methodology has been successfully applied to simulate the thermal degradation of other polymers, such as poly(methyl methacrylate) (PMMA), a structurally related polymer. nist.govnist.govresearchgate.net In these simulations, polymer chains are heated to high temperatures, and the resulting bond scission events and product distributions are analyzed to elucidate degradation mechanisms. nist.govnist.gov A similar approach for poly(this compound) could provide valuable insights into its thermal degradation pathways, including the unzipping depolymerization that leads to monomer formation. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biomedical Applications
Structure-activity relationship (SAR) studies for cyanoacrylates in biomedical applications primarily focus on the relationship between the chemical structure of the monomer and its biocompatibility, degradation rate, and cytotoxicity. A well-established SAR principle for alkyl 2-cyanoacrylates is that these properties are significantly influenced by the length of the alkyl ester side chain (-R group). nih.govresearchgate.net
The primary cause of cytotoxicity in cyanoacrylate adhesives is the release of degradation products, namely formaldehyde (B43269) and an alkyl cyanoacetate. nih.gov The degradation of the polymer occurs via hydrolysis of the ester bonds in the polymer backbone. Shorter alkyl chains, as in this compound, result in a polymer that degrades more rapidly in an aqueous environment. This faster degradation leads to a higher local concentration of cytotoxic products, particularly formaldehyde, which can cause tissue inflammation and necrosis. researchgate.net
Conversely, cyanoacrylate monomers with longer alkyl chains, such as n-butyl or 2-octyl cyanoacrylate, produce polymers that are more hydrophobic and degrade more slowly. mdpi.com This slower degradation rate results in a more gradual release of formaldehyde, allowing the surrounding tissue to metabolize the byproducts at a rate that minimizes toxic effects. Consequently, longer-chain cyanoacrylates are generally considered more biocompatible and are favored for medical and surgical applications. nih.govresearchgate.net
This relationship between alkyl chain length and biocompatibility is a critical finding from SAR studies and has guided the development of second-generation cyanoacrylate tissue adhesives with improved safety profiles for clinical use.
| Alkyl Chain Length | Degradation Rate | Formaldehyde Release | Cytotoxicity | Biocompatibility |
|---|---|---|---|---|
| Short (e.g., Methyl, Ethyl) | Fast | High | Higher | Lower |
| Long (e.g., n-Butyl, 2-Octyl) | Slow | Low | Lower | Higher |
Future Research Directions and Emerging Trends
Innovations in Synthesis and Polymerization Control
The rapid, uncontrolled anionic polymerization of methyl 2-cyanoacrylate, while beneficial for its adhesive properties, presents challenges for more advanced applications that require precise polymer architectures. nih.gov Current research is therefore aimed at gaining greater control over the polymerization process.
One significant area of innovation is the application of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov While anionic polymerization is notoriously fast, radical polymerization under acidic conditions offers a pathway to more controlled synthesis. nih.gov Researchers have explored using inhibitors like 1,3-propanesultone and initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) to manage the reaction rate and achieve polymers with specific molecular weights and distributions. nih.gov
Another novel approach involves photoinduced anionic polymerization. dtic.mil Studies have demonstrated that anions generated by the photoheterolysis of compounds like crystal violet leuconitrile (CVCN) and malachite green leucohydroxide (MGOH) can initiate the polymerization of MCA. dtic.mil This method offers the potential for spatial and temporal control over the polymerization process, which is crucial for applications like 3D printing and the creation of patterned surfaces. dtic.mil
| Polymerization Method | Initiator/Catalyst | Key Advantages | Research Focus |
| Anionic Polymerization | Weak bases (e.g., water, amines) | Extremely rapid curing for adhesive applications. pcbiochemres.com | Developing inhibitors (e.g., boric acid derivatives) to enhance shelf-life without sacrificing cure speed. google.com |
| Radical Polymerization | AIBN, BPO (with anionic inhibitors) | Better control over polymer architecture and molecular weight. nih.gov | Optimization of inhibitor and initiator systems for specific applications. nih.gov |
| Photoinduced Anionic Polymerization | Photo-releasable anions (e.g., from CVCN) | Spatial and temporal control of polymerization using light. dtic.milresearchgate.net | Exploring new photoinitiators for visible-light curing and advanced manufacturing. researchgate.net |
These innovations are critical for moving beyond simple adhesives to the fabrication of complex, functional polymers based on this compound.
Advanced Biocompatible Formulations and Derivatives
While longer-chain cyanoacrylates like 2-octyl cyanoacrylate are widely used in medical applications, research continues to explore ways to improve the biocompatibility of shorter-chain variants like MCA. ntnu.nograndviewresearch.com The primary concern with MCA in clinical settings is the release of cytotoxic degradation products, namely formaldehyde (B43269) and methyl cyanoacetate, as the polymer breaks down. ntnu.no
Future research is focused on creating derivatives and formulations that mitigate this toxicity. One strategy involves pre-polymerization of the monomer to create longer-chain structures before application, which has been shown to decrease cytotoxicity. nih.gov Another avenue is the synthesis of novel cyanoacrylate derivatives that incorporate functional groups to alter their degradation profile and biocompatibility. researchgate.netnih.gov For example, researchers are designing and synthesizing 2-cyanoacrylate compounds containing substituted pyrazolyl or 1,2,3-triazolyl moieties to explore new bioactive properties. nih.gov
Additionally, formulating MCA with other biodegradable polymers is a promising approach. Blending pre-polymerized allyl 2-cyanoacrylate with elastomers like poly(L-lactide-co-ε-caprolactone) (PLCL) has been shown to improve both flexibility and biocompatibility, creating advanced bio-glues with reduced tissue toxicity. nih.gov
| Formulation Strategy | Objective | Example / Research Finding |
| Pre-polymerization | Reduce monomer concentration and cytotoxicity. | Pre-polymerized allyl 2-cyanoacrylate (PACA) showed improved cell viability compared to standard formulations. nih.gov |
| Synthesis of Derivatives | Alter degradation products and enhance bioactivity. | Introduction of pyrazole (B372694) or 1,2,3-triazole moieties into the 2-cyanoacrylate structure to create compounds with potential herbicidal activity. nih.gov |
| Polymer Blending | Improve flexibility and biocompatibility. | Mixing pre-polymerized cyanoacrylate with PLCL elastomer enhanced flexibility and in vivo wound healing with no observed harmful side effects. nih.gov |
The goal is to develop formulations that retain the excellent adhesive properties of cyanoacrylates while minimizing adverse tissue reactions, thereby expanding their safe use in more demanding medical and dental procedures. nih.govnih.gov
Integration with Smart Materials and Responsive Systems
A significant emerging trend is the integration of this compound and its polymers into smart materials and responsive systems. These are materials designed to change their properties in response to external stimuli such as pH, temperature, light, or mechanical force. researchgate.netnih.govnih.gov
The inherent reactivity of the cyanoacrylate monomer makes it a candidate for creating stimuli-responsive systems. For example, research into photoinduced polymerization opens the door to creating materials that cure or change shape upon exposure to light. dtic.mil This could be harnessed in applications like light-cured adhesives or for fabricating microstructures in optical sensors. businesswire.comafinitica.com
Furthermore, poly(this compound) (PMCA) can be incorporated into larger polymer networks or composites to create materials with tailored responses. For instance, PMCA could be part of a hydrogel network that releases a therapeutic agent in response to a change in the pH of its environment, a principle common in drug delivery systems. researchgate.net While much of the current research on stimuli-responsive systems uses other polymers, the fundamental chemistry of cyanoacrylates provides a basis for their future inclusion. mdpi.com The development of mechanoresponsive systems, which release payloads in response to tension, compression, or shear, is another area where the adhesive and mechanical properties of cyanoacrylate-based materials could be leveraged. nih.gov
Long-term Clinical and Environmental Impact Studies
Despite decades of use, there is a need for more comprehensive long-term studies on the clinical and environmental fate of this compound.
Clinical Impact: Clinically, the primary concern remains the long-term effects of its degradation products. ntnu.no While shorter-chain cyanoacrylates are known to degrade faster and produce more local inflammation than longer-chain versions, detailed longitudinal studies are required to fully understand the host response over extended periods, especially for internal applications. ntnu.nofda.gov The U.S. Food and Drug Administration (FDA) has noted that the long-term effects of cyanoacrylate tissue adhesives for permanent implantation are not fully known. ntnu.no Future studies will need to track outcomes over many years to assess issues like chronic inflammation, foreign body response, and the potential for reoperation. fda.gov
Environmental Impact: The environmental fate of PMCA is another critical area of research. As a polymer used in countless consumer and industrial products, it inevitably ends up in landfills and the environment. mdpi.com The degradation of PMCA can be initiated by moisture, leading to depolymerization and the release of the monomer and its subsequent breakdown products, including formaldehyde. afinitica.comresearchgate.net Research is needed to understand how environmental factors like temperature, UV radiation, and microbial action affect the rate and pathway of this degradation. mdpi.com Studies on the thermal and oxidative degradation of similar polymers like poly(methyl methacrylate) indicate that these processes can be complex, and a similar depth of understanding is needed for PMCA. acs.org The potential for PMCA to contribute to microplastic pollution and the ecotoxicity of its degradation products are significant questions that require further investigation.
| Area of Study | Key Research Question | Current Understanding / Data Gaps |
| Long-Term Clinical | What are the effects of PMCA degradation products in the body over years or decades? | Short-term histotoxicity is known, but long-term data, especially for permanent implants, is lacking. ntnu.nofda.gov |
| Environmental Degradation | How does PMCA break down in different environmental compartments (soil, water, air)? | Degradation via depolymerization is understood in lab settings, but the environmental mechanisms and rates are not well-characterized. mdpi.comafinitica.com |
| Ecotoxicity | What is the impact of PMCA and its breakdown products on ecosystems? | Data is limited. The toxicity of formaldehyde is known, but the overall environmental risk profile of PMCA degradation is an area for future research. |
Addressing these knowledge gaps is essential for ensuring the safe and sustainable use of this compound in both medical and consumer applications.
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-cyanoacrylate in laboratory settings?
this compound requires strict exposure controls due to its irritant and allergenic properties. Key practices include:
- Use of local exhaust ventilation or enclosed systems to minimize inhalation risks .
- Personal protective equipment (PPE): Indirect-vent goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Immediate decontamination: Wash exposed skin with soap and water; use emergency eye wash stations for ocular exposure .
- Medical monitoring: Regular lung function tests and allergist evaluations for workers with prolonged exposure .
Q. How can this compound be synthesized and characterized for purity in academic research?
Q. What are the primary applications of this compound in biomedical research?
Its rapid polymerization under ambient moisture makes it suitable for:
- Tissue adhesives: Experimental models for wound closure or surgical sealing, though cytotoxicity requires careful evaluation .
- Drug delivery systems: Microsphere fabrication via anionic polymerization, with degradation rates tuned by alkyl chain length modifications .
Advanced Research Questions
Q. What methodological challenges arise when studying the polymerization kinetics of this compound?
Key challenges include:
- Moisture sensitivity : Trace water initiates anionic polymerization, complicating reaction control. Use anhydrous solvents and inert atmospheres for reproducibility .
- Kinetic monitoring : Real-time techniques like calorimetry or in situ FTIR to track monomer conversion and molecular weight evolution .
- Side reactions : Cyclization or branching due to radical intermediates in UV-initiated polymerization; mitigated using controlled initiators (e.g., benzoyl peroxide) .
Q. How does formaldehyde release from poly(this compound) degradation impact cytotoxicity, and how is this quantified?
- Mechanism : Hydrolytic degradation releases formaldehyde, which inhibits cell proliferation (e.g., Swiss 3T3 fibroblasts) by crosslinking proteins/DNA .
- Quantification :
- In vitro assays : Measure formaldehyde via colorimetric methods (e.g., Nash reagent) in cell culture supernatants .
- Cell viability correlation : Linear regression models link formaldehyde concentration to IC₅₀ values in MTT assays .
Q. What analytical strategies differentiate this compound from structurally similar acrylates (e.g., ethyl or isobutyl derivatives) in complex mixtures?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to separate homologs based on alkyl chain hydrophobicity .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) to identify exact masses (e.g., m/z 111.032 for methyl vs. m/z 125.048 for ethyl derivatives) .
- Thermal analysis : DSC to compare glass transition temperatures (Tg) influenced by side-chain length .
Q. How do molecular weight and polydispersity index (PDI) of poly(this compound) affect its mechanical properties in material science applications?
- High molecular weight (>50 kDa) : Enhances tensile strength but increases brittleness due to dense crosslinking .
- Low PDI (<1.5) : Achieved via controlled anionic polymerization (e.g., using crown ethers), improving film uniformity and adhesion .
- Trade-offs : Balancing molecular weight and degradation rate is critical for applications like biodegradable sutures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
